Doxylamine-d5 Succinate

Vue d'ensemble

Description

Le succinate de doxylamine est un antihistaminique de première génération couramment utilisé pour traiter les symptômes des allergies, du rhume et de l'insomnie. Il est également utilisé en combinaison avec la pyridoxine (vitamine B6) pour traiter les nausées et les vomissements pendant la grossesse. Le succinate de doxylamine est connu pour ses propriétés sédatives, ce qui en fait un somnifère en vente libre populaire .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du succinate de doxylamine implique la réaction du 2-pyridyl phényl méthyl carbinol avec le chlorhydrate de chlorure de 2-diméthylaminoéthyle dans un solvant organique à haute température. Le produit, la N,N-diméthyl-2-[1-phényl-1-(2-pyridinyl)éthoxy]éthanamine, est ensuite mis à réagir avec l'acide succinique pour former le succinate de doxylamine .

Méthodes de production industrielle : Dans les milieux industriels, la synthèse du succinate de doxylamine suit une voie similaire mais est optimisée pour la production à grande échelle. Le processus consiste à dissoudre le 2-pyridyl phényl méthyl carbinol dans un solvant organique, à le faire réagir avec le chlorhydrate de chlorure de 2-diméthylaminoéthyle à haute température, puis à former le sel succinate avec l'acide succinique. Le produit final est obtenu par cristallisation par refroidissement .

Analyse Des Réactions Chimiques

Types de réactions : Le succinate de doxylamine subit diverses réactions chimiques, notamment :

Oxydation : La doxylamine peut être oxydée dans certaines conditions, ce qui conduit à la formation de produits de dégradation.

Réduction : Les réactions de réduction sont moins fréquentes mais peuvent se produire dans des conditions spécifiques.

Substitution : La doxylamine peut subir des réactions de substitution, en particulier en présence de nucléophiles forts.

Réactifs et conditions courantes :

Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium peuvent être utilisés.

Substitution : Les nucléophiles forts comme l'hydroxyde de sodium peuvent faciliter les réactions de substitution.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de divers produits de dégradation, tandis que les réactions de substitution peuvent entraîner différents dérivés substitués de la doxylamine .

4. Applications de la recherche scientifique

Le succinate de doxylamine a un large éventail d'applications en recherche scientifique :

Chimie : Il est utilisé comme composé modèle dans les études des antihistaminiques et de leurs interactions avec les récepteurs.

Biologie : La doxylamine est étudiée pour ses effets sur les récepteurs de l'histamine et son rôle dans les réactions allergiques.

Médecine : Il est largement utilisé dans la recherche clinique pour comprendre son efficacité et sa sécurité dans le traitement de l'insomnie, des allergies et des nausées pendant la grossesse.

Industrie : Le succinate de doxylamine est utilisé dans la formulation de divers médicaments en vente libre pour le soulagement des allergies et les somnifères .

5. Mécanisme d'action

Le succinate de doxylamine agit comme un agoniste inverse du récepteur de l'histamine H1, bloquant l'action de l'histamine et réduisant ainsi les symptômes des allergies. Il a également des propriétés anticholinergiques, ce qui signifie qu'il peut bloquer l'action de l'acétylcholine au niveau des récepteurs muscariniques. Cette double action contribue à ses effets sédatifs et antiémétiques .

Composés similaires :

Diphenhydramine : Un autre antihistaminique de première génération avec des propriétés sédatives similaires.

Doxépine : Un antidépresseur tricyclique avec des effets antihistaminiques.

Pyrilamine : Un antihistaminique de première génération utilisé pour traiter les allergies et l'insomnie

Unicité : Le succinate de doxylamine est unique dans sa combinaison de forts effets sédatifs et son utilisation en combinaison avec la pyridoxine pour traiter les nausées pendant la grossesse. Sa grande efficacité comme somnifère et sa disponibilité en vente libre en font un médicament largement utilisé .

Applications De Recherche Scientifique

Pharmacokinetic Studies

Doxylamine-d5 succinate plays a crucial role in pharmacokinetic research, particularly in studies assessing the absorption, distribution, metabolism, and excretion of doxylamine. The deuterated form serves as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, allowing for accurate quantification of the drug in biological samples.

- Case Study : A study examined the pharmacokinetics of doxylamine succinate administered to healthy volunteers. Doxylamine-d5 was utilized as an internal standard to ensure the precision of plasma concentration measurements. Results indicated that the pharmacokinetic parameters were consistent across different dosing conditions, confirming the reliability of using deuterated standards in such analyses .

Clinical Research on Sedative Effects

Doxylamine is widely recognized for its sedative effects, making it a common subject in clinical research focused on sleep disorders and insomnia management. This compound has been used to investigate the drug's efficacy and safety profile.

- Case Study : A post-authorisation safety study conducted in Germany evaluated the risks associated with doxylamine use, particularly concerning fall risks in older patients. The study involved monitoring patients over a two-year period who were using doxylamine for sleep disturbances. Findings suggested no significant increase in fall rates among participants, highlighting the compound's relative safety when used as directed .

Analytical Chemistry

In analytical chemistry, this compound is utilized as a reference standard for method validation and quality control purposes. Its stable isotopic labeling enhances the accuracy of analytical methods used to detect and quantify doxylamine in pharmaceutical formulations and biological matrices.

- Application : The compound's high purity (>95%) makes it ideal for use in high-performance liquid chromatography (HPLC) methods. It aids in calibrating instruments and validating methodologies that measure doxylamine concentrations in various samples .

Research on Drug Interactions

This compound can also be employed to study potential drug interactions involving doxylamine. By using deuterated forms, researchers can trace metabolic pathways and interactions with other medications more effectively.

- Example : In studies assessing the interaction between doxylamine and other common medications, researchers have utilized doxylamine-d5 to monitor changes in pharmacokinetic profiles when co-administered with drugs like antihypertensives or antidepressants .

Safety Studies

Safety evaluations are critical for any medication, and this compound has been integral to understanding the safety profile of its non-deuterated counterpart.

- Findings : Safety assessments have shown that while doxylamine is effective for short-term insomnia treatment, it may pose risks such as sedation-related falls in elderly populations. Studies utilizing doxylamine-d5 have provided insights into these risks without compromising patient safety during research trials .

Mécanisme D'action

Doxylamine succinate acts as an inverse agonist of the histamine H1 receptor, blocking the action of histamine and thereby reducing allergy symptoms. It also has anticholinergic properties, meaning it can block the action of acetylcholine at muscarinic receptors. This dual action contributes to its sedative and antiemetic effects .

Comparaison Avec Des Composés Similaires

Diphenhydramine: Another first-generation antihistamine with similar sedative properties.

Doxepin: A tricyclic antidepressant with antihistamine effects.

Pyrilamine: A first-generation antihistamine used to treat allergies and insomnia

Uniqueness: Doxylamine succinate is unique in its combination of strong sedative effects and its use in combination with pyridoxine for treating nausea during pregnancy. Its high efficacy as a sleep aid and its availability over-the-counter make it a widely used medication .

Activité Biologique

Doxylamine-d5 succinate is a deuterated form of doxylamine succinate, a first-generation antihistamine commonly used for its sedative properties and to alleviate allergic symptoms. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, biochemical interactions, and relevant case studies.

Target Receptors

Doxylamine-d5 primarily acts as an antagonist at the Histamine H1 receptors . By inhibiting these receptors, it effectively reduces the physiological effects of histamine, such as vasodilation and bronchoconstriction, thereby alleviating allergic symptoms and inducing sedation.

Biochemical Pathways

The inhibition of Histamine H1 receptors by doxylamine-d5 affects several biochemical pathways. This action leads to decreased signaling through these pathways, which can alter gene expression and cellular metabolism. Additionally, doxylamine-d5 may interact with muscarinic acetylcholine receptors, contributing to its sedative effects.

Pharmacokinetics

Doxylamine-d5 is metabolized in the liver via cytochrome P450 enzymes (CYP2D6, CYP1A2, CYP2C9), producing key metabolites such as N-desmethyldoxylamine and didesmethyldoxylamine. Its distribution within tissues is influenced by its lipophilicity, allowing effective penetration into the central nervous system.

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value (12.5 mg) | Value (25 mg) |

|---|---|---|

| Cmax (ng/mL) | 61.94 | 124.91 |

| AUC (ng·h/mL) | 817.33 | 1630.85 |

| tmax (h) | 3.0 | 3.0 |

| Half-life (h) | 9.0 | 9.0 |

| Bioavailability | ~100% | ~100% |

Cellular Effects

Doxylamine-d5's antagonistic action on histamine H1 receptors leads to various cellular effects:

- Reduced Allergic Responses : By blocking histamine signaling, doxylamine-d5 decreases symptoms associated with allergies.

- Sedation : Its interaction with central nervous system receptors induces sleepiness and can be used as a short-term treatment for insomnia .

Study on Pharmacokinetics

A pharmacokinetic study involving healthy volunteers assessed the effects of food on doxylamine absorption. Participants received either a fasting or fed dose of doxylamine succinate (25 mg). The results indicated no significant differences in pharmacokinetic parameters between the two conditions, suggesting that food intake does not markedly affect the bioavailability of doxylamine .

Sedative Effects in Clinical Use

Research has demonstrated that doxylamine succinate is effective in managing short-term insomnia due to its sedative properties. A study involving various dosages showed a predictable linear increase in systemic exposure across therapeutic doses (12.5 mg to 25 mg), confirming its safety and tolerability in clinical settings .

Propriétés

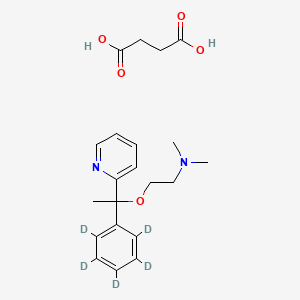

IUPAC Name |

butanedioic acid;N,N-dimethyl-2-[1-(2,3,4,5,6-pentadeuteriophenyl)-1-pyridin-2-ylethoxy]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O.C4H6O4/c1-17(20-14-13-19(2)3,15-9-5-4-6-10-15)16-11-7-8-12-18-16;5-3(6)1-2-4(7)8/h4-12H,13-14H2,1-3H3;1-2H2,(H,5,6)(H,7,8)/i4D,5D,6D,9D,10D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBAUFVUYFNWQFM-NBTFKYQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)(C2=CC=CC=N2)OCCN(C)C.C(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C)(C2=CC=CC=N2)OCCN(C)C)[2H])[2H].C(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.